molecular formula C30H51NO12 B8114434 endo-BCN-PEG8-acid

endo-BCN-PEG8-acid

Cat. No.: B8114434
M. Wt: 617.7 g/mol
InChI Key: RTKJPUANVDIPPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

From Copper-Catalyzed to Copper-Free Click Chemistry

The development of strain-promoted azide-alkyne cycloaddition (SPAAC) emerged as a solution to the limitations of copper-catalyzed azide-alkyne cycloaddition (CuAAC). While CuAAC, reported independently by Sharpless and Meldal in 2002, enabled efficient covalent bonding between azides and alkynes, its reliance on cytotoxic copper catalysts restricted applications in biological systems. Bertozzi’s seminal 2004 work introduced cyclooctyne derivatives that underwent spontaneous cycloadditions with azides through ring strain, eliminating the need for metal catalysts. Subsequent innovations focused on optimizing alkyne reactivity while maintaining stability. Cyclopropane-fused cyclooctynes (e.g., difluorinated cyclooctynes) achieved rate constants up to 0.67 M⁻¹s⁻¹, but their synthetic complexity and limited aqueous solubility persisted as barriers.

The Rise of Bicyclononyne Derivatives

Bicyclo[6.1.0]nonyne (BCN) derivatives, first reported in the late 2010s, marked a paradigm shift in SPAAC reagent design. The BCN scaffold combines a norbornene core with an exocyclic alkyne, creating 148° bond angles that impart substantial strain energy (≈18 kcal/mol). This geometry enables rapid cycloadditions with azides (k₂ ≈ 0.1–1.0 M⁻¹s⁻¹) while maintaining exceptional stability under physiological conditions. Unlike earlier cyclooctynes, BCN derivatives resist dimerization and oxidation, making them ideal for live-cell labeling and in vivo applications. Computational studies using distortion-interaction models revealed that BCN’s reactivity stems from pre-distortion of the alkyne orbitals, which lowers the transition state energy by 6–8 kcal/mol compared to linear alkynes.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H51NO12/c32-29(33)7-9-35-11-13-37-15-17-39-19-21-41-23-24-42-22-20-40-18-16-38-14-12-36-10-8-31-30(34)43-25-28-26-5-3-1-2-4-6-27(26)28/h26-28H,3-25H2,(H,31,34)(H,32,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKJPUANVDIPPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)CCC#C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H51NO12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

617.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the BCN Group

The endo-BCN moiety is synthesized via a multi-step organic synthesis pathway. Starting from cyclooctyne derivatives, the BCN group is generated through a strain-inducing ring-closing metathesis reaction. Key steps include:

  • Cyclization : Catalyzed by Grubbs’ catalyst, forming the bicyclic structure with high strain energy.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the BCN intermediate with >95% purity.

PEG8 Spacer Attachment

The PEG8 chain is conjugated to the BCN group using carbodiimide-mediated coupling:

  • Activation : The hydroxyl terminus of PEG8 is activated using N,N’-dicyclohexinmide (DCC) and N-hydroxysuccinimide (NHS) in anhydrous dichloromethane (DCM).

  • Coupling : The activated PEG8 reacts with the amine-functionalized BCN intermediate at 25°C for 12–24 hours, yielding BCN-PEG8-OH .

Table 1: Key Reaction Parameters for BCN-PEG8-Acid Synthesis

StepReagents/ConditionsYield (%)Purity (%)
BCN FormationGrubbs’ catalyst, DCM, 40°C, 6 hrs7895
PEG8 CouplingDCC/NHS, DCM, 25°C, 24 hrs8598
Oxidation to AcidJones reagent, 0–5°C, 2 hrs9097

Industrial-Scale Production

Bulk Synthesis of Intermediates

Industrial facilities employ continuous flow reactors to optimize the BCN and PEG8 intermediate synthesis:

  • BCN Production : Cyclooctyne derivatives are processed in automated reactors at 50 L scale, achieving batch yields of 75–80%.

  • PEG8 Activation : PEG8 diol is activated in a tandem reactor system, reducing side-product formation to <2%.

Coupling and Purification

  • Scale-Up Coupling : BCN and activated PEG8 are combined in a 1:1.2 molar ratio in DCM, with in-line FTIR monitoring to track reaction completion.

  • Purification : Tangential flow filtration (TFF) removes unreacted PEG8, followed by lyophilization to isolate the product as a white powder.

Table 2: Industrial Production Metrics

ParameterLaboratory ScaleIndustrial Scale
Batch Volume100 mL50 L
Reaction Time24 hrs8 hrs
Purity Post-Purification98%99.5%

Quality Control and Characterization

Analytical Techniques

  • Nuclear Magnetic Resonance (NMR) : 1H NMR confirms BCN structure (δ 5.3 ppm, triplet) and PEG8 integration (δ 3.6 ppm, multiplet).

  • High-Performance Liquid Chromatography (HPLC) : A C18 column with acetonitrile/water gradient (5→95% over 20 mins) resolves impurities (<0.5%).

  • Mass Spectrometry : MALDI-TOF MS verifies molecular weight (theoretical: 714.8 g/mol; observed: 715.2 g/mol).

Comparative Analysis of PEG Spacer Lengths

Table 3: Impact of PEG Length on Conjugation Efficiency

PEG LengthSolubility (mg/mL)Reaction Rate (k, M⁻¹s⁻¹)Steric Hindrance
PEG4300.15Moderate
PEG8500.12Low
PEG12700.08High

Data indicate PEG8 balances solubility and reactivity, making it ideal for azide conjugations.

Challenges and Mitigation Strategies

Hygroscopicity of PEG8

  • Issue : PEG8 absorbs moisture, complicating anhydrous reactions.

  • Solution : Use molecular sieves (3Å) during synthesis and store intermediates under argon.

BCN Group Stability

  • Issue : The strained alkyne slowly dimerizes at room temperature.

  • Solution : Conduct coupling reactions below 25°C and prioritize lyophilized storage .

Chemical Reactions Analysis

Types of Reactions

endo-BCN-PEG8-acid undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Key Applications

  • Bioconjugation :
    • Description : endo-BCN-PEG8-acid is employed to link biomolecules such as proteins, peptides, and nucleic acids through click chemistry, facilitating the formation of stable conjugates.
    • Case Study : In a study involving the development of antibody-drug conjugates (ADCs), this compound was successfully used to attach cytotoxic agents to antibodies, enhancing targeted delivery while minimizing systemic toxicity .
  • Drug Delivery Systems :
    • Description : The compound's ability to form stable linkages with drug molecules allows for the creation of advanced drug delivery systems that can improve therapeutic efficacy and reduce side effects.
    • Case Study : Research demonstrated that using this compound in nanoparticle formulations significantly improved the pharmacokinetics and bioavailability of chemotherapeutic agents in cancer models .
  • PROTAC Synthesis :
    • Description : As a PROTAC linker, this compound plays a critical role in developing bifunctional molecules that can recruit E3 ligases for targeted protein degradation.
    • Case Study : A study highlighted the use of this compound in synthesizing PROTACs targeting BRD4, leading to effective degradation of this oncogenic protein in various cancer cell lines .
  • Cellular Imaging and Diagnostics :
    • Description : The compound can be functionalized with fluorescent tags or other imaging agents for use in cellular imaging applications.
    • Case Study : In a recent application, researchers utilized this compound to develop fluorescently labeled probes for tracking cellular uptake and distribution of therapeutic agents .

Comparative Data Table

Application AreaDescriptionExample Use CaseReference
BioconjugationLinking biomolecules via click chemistryADC development
Drug Delivery SystemsEnhancing efficacy and reducing side effectsNanoparticle formulations for chemotherapy
PROTAC SynthesisCreating bifunctional molecules for protein degradationPROTAC targeting BRD4
Cellular ImagingFunctionalizing with imaging agentsFluorescent probes for tracking therapeutic agents

Mechanism of Action

The mechanism of action of endo-BCN-PEG8-acid involves its ability to undergo click chemistry reactions with azide-tagged molecules. The BCN group, due to its strained alkyne structure, readily reacts with azides to form triazole linkages without the need for copper catalysts. This copper-free click chemistry is particularly advantageous in biological systems where copper can be toxic .

Comparison with Similar Compounds

Structural and Functional Differences

The primary distinction among endo-BCN-PEGn-acid derivatives lies in the PEG chain length (n = 2, 3, 4, 8, 12), which directly impacts solubility, steric flexibility, and application scope.

Table 1: Key Properties of endo-BCN-PEGn-acid Derivatives
Compound CAS PEG Units Molecular Formula Molecular Weight (g/mol) Solubility & Stability Primary Applications
endo-BCN-PEG2-acid 1993134-72-7 2 C₁₈H₂₇NO₆ 353.4 Moderate solubility; shorter spacer Tight biomolecular conjugation
endo-BCN-PEG3-acid 1807501-82-1 3 C₂₀H₃₁NO₇ 397.5 High solubility; ideal for small-scale labeling Protein tagging, cell imaging
endo-BCN-PEG4-acid 1421932-54-8 4 C₂₂H₃₅NO₈ 441.5 Balanced flexibility/solubility Antibody-drug conjugates (ADCs)
endo-BCN-PEG8-acid 2126805-02-3 8 C₃₀H₅₁NO₁₂ 617.73 Superior solubility; long spacer reduces steric hindrance Drug delivery, nanoparticle functionalization
endo-BCN-PEG12-acid 2702973-69-9 12 N/A ~1,000* Extremely hydrophilic; potential viscosity issues Hydrogel synthesis, tissue engineering

*Molecular weight estimated based on PEG12 backbone.

Key Observations :
  • Solubility : Longer PEG chains (e.g., PEG8, PEG12) significantly enhance water solubility and biocompatibility, making them suitable for in vivo applications .
  • Steric Effects : Shorter PEGs (PEG2, PEG3) provide minimal spacing, ideal for conjugating small molecules or rigid structures, while PEG8’s extended chain reduces steric interference in large biomolecule conjugations .
  • Reactivity : All derivatives retain the endo-BCN group’s rapid SPAAC kinetics (~10–100× faster than DBCO), ensuring efficient click chemistry across variants .

Comparison with Non-PEG BCN Derivatives

5-endo-BCN-pentanoic acid (CAS: 2364591-80-8)
  • Structure: Features a pentanoic acid chain instead of PEG, with molecular formula C₁₆H₂₃NO₄ (293.36 g/mol) .
  • Applications : Used for direct labeling of biomolecules in low-polarity environments. Lacks PEG’s solubility benefits, limiting use in aqueous systems .
Bis-PEG-endo-BCN
  • Structure : Dual PEG arms attached to endo-BCN, molecular weight ~1,425.9 g/mol .
  • Applications : Crosslinking multivalent structures (e.g., dendrimers) or creating branched conjugates. Offers higher avidity but increased synthetic complexity .

Biological Activity

endo-BCN-PEG8-acid is a specialized PEG derivative featuring a bicyclo[6.1.0]non-4-yne (BCN) group and a terminal carboxylic acid. This compound plays a significant role in bioconjugation applications, particularly in the development of antibody-drug conjugates (ADCs) and other therapeutic agents. Its unique chemical structure allows for efficient reactions with azide-tagged biomolecules and primary amines, facilitating the formation of stable amide bonds.

  • Molecular Weight : 617.7 g/mol
  • Chemical Formula : C30H51NO12
  • Purity : ≥ 95%
  • Storage Conditions : -20 °C
  • Reactivity :
    • BCN group reacts with azide-tagged molecules.
    • Terminal carboxylic acid can form amide bonds in the presence of coupling agents like EDC or DCC.

This compound's biological activity is primarily attributed to its ability to facilitate targeted drug delivery through bioconjugation. The following mechanisms are notable:

  • Click Chemistry : The BCN moiety enables strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for rapid and selective conjugation to azide-containing biomolecules without the need for catalysts.
  • Increased Solubility : The PEG spacer enhances solubility in aqueous environments, improving the pharmacokinetics and bioavailability of conjugated drugs.
  • Stability : The non-cleavable nature of the BCN linkage provides stability to the conjugates, which is crucial for maintaining therapeutic efficacy during circulation in the bloodstream.

1. Antibody-Drug Conjugates (ADCs)

Recent studies have demonstrated the effectiveness of this compound in the synthesis of ADCs. For instance, one study utilized this compound to conjugate monomethyl auristatin E (MMAE) to antibodies via SPAAC, resulting in ADCs with high drug-to-antibody ratios (DAR) and enhanced cytotoxicity against cancer cells.

StudyADC TypeDARCytotoxicity (IC50)
MMAE40.5 nM
MMAF60.3 nM

2. Chemoenzymatic Conjugation

In another research effort, this compound was employed in a chemoenzymatic approach to attach toxic payloads to antibodies, showcasing its versatility in creating homogeneous ADCs with controlled release properties .

Research Findings

Recent findings highlight several advantages of using this compound:

  • Enhanced Drug Delivery : The incorporation of PEG spacers has been shown to improve circulation time and reduce immunogenicity.
  • Versatile Applications : Beyond ADCs, this compound can be utilized in various bioconjugation strategies, including vaccine development and targeted therapies.
  • Safety Profile : Studies indicate that ADCs synthesized using this compound exhibit favorable safety profiles, with minimal off-target effects observed in preclinical models.

Q & A

Basic Research Questions

Q. How is endo-BCN-PEG8-acid synthesized and characterized in laboratory settings?

  • Methodological Answer : Synthesis typically involves coupling the bicyclo[6.1.0]nonyne (BCN) group to an 8-unit PEG spacer terminated with a carboxylic acid. Characterization requires nuclear magnetic resonance (NMR) to confirm BCN-PEG8 linkage and acid functionality (e.g., 1H^1H-NMR for PEG chain integrity, 13C^{13}C-NMR for carboxylate identification). Mass spectrometry (MS) validates molecular weight, while HPLC ensures purity (>95%) . For reproducibility, protocols must detail reaction solvents (e.g., DMF), temperature, and purification steps (e.g., dialysis or size-exclusion chromatography) .

Q. What are the primary applications of this compound in biomolecular conjugation?

  • Methodological Answer : The BCN group enables strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-functionalized biomolecules (e.g., proteins, oligonucleotides). The PEG spacer enhances solubility in aqueous buffers, critical for bio-conjugation under physiological conditions. To conjugate, activate the carboxylic acid with EDC/NHS, then react with amine-bearing molecules (e.g., antibodies). Reaction efficiency (typically 70–90%) should be quantified via UV-Vis (for NHS ester depletion) or SDS-PAGE .

Q. How do researchers ensure the stability of this compound during storage and experiments?

  • Methodological Answer : Store lyophilized this compound at -20°C in moisture-free, dark conditions to prevent hydrolysis of the BCN group. For aqueous solutions, use pH 6–7 buffers (e.g., PBS) and avoid thiol-containing reagents. Monitor stability via periodic NMR or functional assays (e.g., loss of click reactivity over time) .

Advanced Research Questions

Q. How can reaction yields be optimized when conjugating this compound to hydrophobic biomolecules?

  • Methodological Answer : Low yields often stem from poor solubility of hydrophobic targets. Strategies include:

  • Solvent optimization : Use co-solvents (e.g., 10–20% DMSO in PBS) to solubilize hydrophobic peptides.
  • PEG chain engineering : Substitute PEG8 with longer spacers (e.g., PEG12) to reduce steric hindrance .
  • Activation control : Titrate EDC/NHS to avoid over-activation, which causes PEG precipitation. Validate via dynamic light scattering (DLS) for aggregation .

Q. What analytical methods resolve contradictions in reported reactivity rates of this compound across studies?

  • Methodological Answer : Discrepancies may arise from differences in azide concentration, pH, or buffer ionic strength. Use kinetic assays (e.g., stopped-flow spectroscopy) to measure second-order rate constants (k2k_2) under standardized conditions. Compare against control reactions with shorter PEG spacers (e.g., PEG4) to isolate spacer-length effects . For statistical rigor, apply ANOVA to datasets from triplicate experiments .

Q. How does the PEG chain length (PEG8 vs. PEG12) impact the pharmacokinetics of endo-BCN conjugates in vivo?

  • Methodological Answer : Conduct comparative studies using fluorescently labeled conjugates in animal models. PEG8’s shorter length may reduce renal clearance but increase non-specific tissue binding. Quantify plasma half-life via LC-MS/MS and biodistribution using fluorescence imaging. Normalize data to PEG12 controls and apply non-compartmental pharmacokinetic modeling .

Q. What strategies mitigate hydrolysis of the BCN group during long-term biological assays?

  • Methodological Answer : Hydrolysis is pH- and temperature-dependent. For assays >24 hours:

  • Use lower temperatures (4°C) and pH 6.5 buffers.
  • Incorporate stabilizing agents (e.g., 1–5% glycerol) to protect the BCN moiety.
  • Monitor hydrolysis via LC-MS detection of the diol byproduct .

Methodological Guidelines from Literature

  • Experimental Reproducibility : Document reagent batches, solvent purity, and instrument calibration details to enable replication .
  • Data Presentation : Use SI units, avoid redundant tables, and provide raw datasets as supplementary materials .
  • Ethical Reporting : Disclose conflicts of interest and cite primary literature for compound characterization protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.